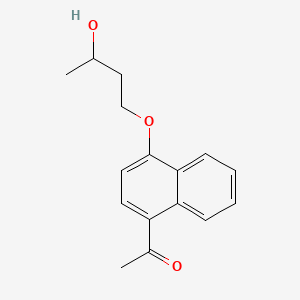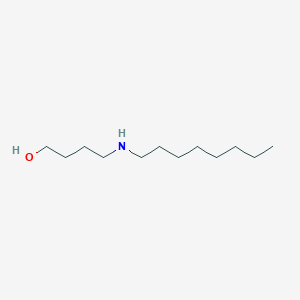
4-(Octylamino)butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octylamino)butan-1-OL is an organic compound with the molecular formula C12H27NO It is a derivative of butanol, where the hydroxyl group is attached to the first carbon atom, and an octylamino group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octylamino)butan-1-OL typically involves the reaction of butan-1-ol with octylamine. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction between butan-1-ol and octylamine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Octylamino)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, sulfuric acid, nitric acid, chromic acid, or selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-(Octylamino)butan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Octylamino)butan-1-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
4-(Octylamino)butan-1-OL can be compared with other similar compounds, such as:
Butan-1-ol: A primary alcohol with a simpler structure.
Octylamine: An amine with a longer carbon chain.
1,4-Butanediol: A diol with two hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxyl group and an octylamino group, which imparts distinct chemical and physical properties
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
72648-52-3 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-(octylamino)butan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-10-13-11-8-9-12-14/h13-14H,2-12H2,1H3 |
InChI Key |
ZJMZXJRCPXDPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)

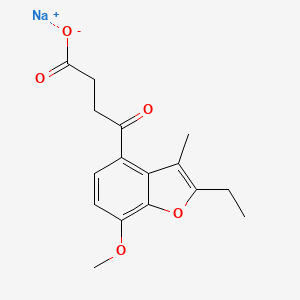

![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
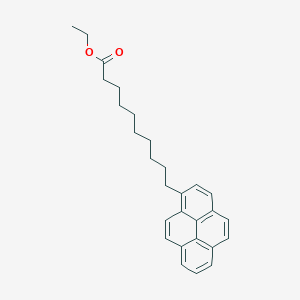
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
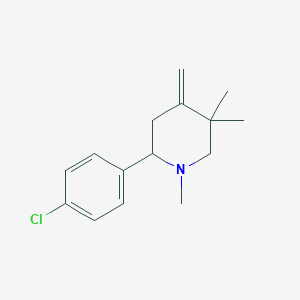
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
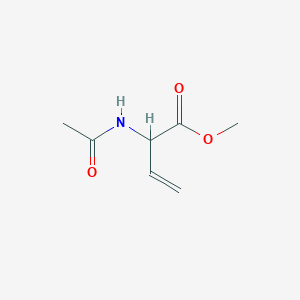
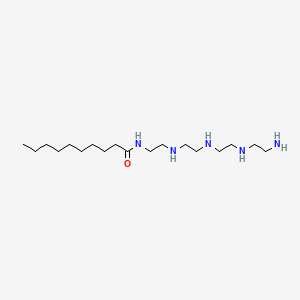
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)

